1,4-Diazepan-5-one; acetic acid
Overview
Description
1,4-Diazepan-5-one; acetic acid, also known as valnoctamide, is a synthetic drug. It is a cyclic ketone featuring a five-membered ring structure . It possesses a colorless and odorless nature . The IUPAC name is 1,4-diazepan-5-one acetate . The CAS Number is 190900-20-0 .
Molecular Structure Analysis
The molecular formula of 1,4-Diazepan-5-one; acetic acid is C7H14N2O3. The molecular weight is 174.2 g/mol . The InChI Code is 1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2 (3)4/h6H,1-4H2, (H,7,8);1H3, (H,3,4) .Physical And Chemical Properties Analysis
1,4-Diazepan-5-one; acetic acid is a powder . It has a storage temperature of room temperature . It exhibits slight solubility in water .Scientific Research Applications
1,4-Diazepan-5-one
Medicinal Chemistry: 1,4-Diazepan-5-one is a part of the 1,4-Benzodiazepines family, which are widely used drugs for several indications . They have been studied extensively for their biological and medicinal properties, such as antimicrobial, anti-HIV, and anticancer activities .
Organic Synthesis: This compound plays a significant role in the synthesis of various compounds, including β-lactams, β-amino acids, and β-keto esters .
Enzyme Inhibition: Researchers have explored its inhibitory effects on the enzyme monoamine oxidase (MAO) and its potential as an inhibitor of the enzyme acetylcholinesterase (AChE) .
Now, let’s move on to “Acetic Acid”.
Acetic Acid
Food Industry: Acetic acid has several applications in the food industry. Traditionally known as vinegar, it is used as an acidulant to give a characteristic flavor profile to food . It can also be used for microbial decontamination of meat and as a mild descaling agent in the food industry .
Antimicrobial Edible Food Coating Agent: More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .
Industrial Applications: Industrially, acetic acid is used in the preparation of metal acetates, used in some printing processes; vinyl acetate, employed in the production of plastics; cellulose acetate, used in making photographic films and textiles; and volatile organic esters, widely used as solvents for resins, paints, and lacquers .
Pharmaceutical Industry: Acetic acid has found applications in the pharmaceutical industry as well. It is used in the production of various medicines and drugs .
Textile Industry: In the textile industry, acetic acid is used in the production of dyes and other coloring agents .
Safety and Hazards
Mechanism of Action
Target of Action
It is believed to interact with specific enzymes, such as monoamine oxidase (mao) and acetylcholinesterase (ache), resulting in their inhibition .
Mode of Action
The precise mechanism of action of 1,4-Diazepan-5-one; acetic acid remains incompletely understood . It is believed to interact with specific enzymes, such as MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can give rise to a variety of biochemical effects .
Biochemical Pathways
The inhibition of mao and ache enzymes suggests that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
Based on the pharmacokinetics of diazepam, a related benzodiazepine, it can be inferred that 1,4-diazepan-5-one; acetic acid may have similar adme properties . Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days .
Result of Action
The inhibition of mao and ache enzymes suggests that it may have a variety of biochemical effects .
properties
IUPAC Name |
acetic acid;1,4-diazepan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-5-one; acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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